5-Amino-2-(methylamino)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-(methylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJURZSNKJJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 5-Amino-2-(methylamino)benzonitrile Hydrochloride
General Synthetic Strategy
The synthesis generally involves:
- Introduction of the nitrile group onto the benzene ring.
- Selective amination at the 5-position.
- Methylation or direct introduction of the methylamino group at the 2-position.
- Conversion of the free base to the hydrochloride salt by treatment with HCl.
Stepwise Preparation Approach
Step 2: Amination Reactions
- Nucleophilic aromatic substitution or catalytic amination is employed to introduce amino groups.
- For the 5-amino group, nitration followed by reduction is a classical approach:
- Nitration at the 5-position to introduce a nitro group.
- Catalytic hydrogenation or chemical reduction (e.g., using Pd/C under hydrogen atmosphere) to convert the nitro group to an amino group.
Step 3: Introduction of Methylamino Group at Position 2
The 2-position methylamino group can be introduced via:
Reductive amination of the corresponding 2-amino derivative with formaldehyde and a reducing agent.
Direct substitution of a leaving group (e.g., halogen) with methylamine under controlled conditions.
Alternatively, methylation of the 2-amino group using methyl iodide or dimethyl sulfate under basic conditions can be performed.
Step 4: Formation of Hydrochloride Salt
- The free base 5-amino-2-(methylamino)benzonitrile is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
Research Findings and Analytical Data
Catalysts and Reaction Conditions
- Catalysts such as palladium on carbon (Pd/C), palladium hydroxide on carbon, and Raney nickel exhibit high efficiency in hydrogenation steps, ensuring high conversion rates and minimal byproducts.
- Reaction temperatures between 0-150 °C and pressures of 0.1-2.0 MPa optimize reduction and amination reactions.
- Reaction times of 3-24 hours are typical, allowing thorough conversion.
Solvent Effects
- Organic solvents like methanol, ethanol, isopropanol, ethylene glycol, acetone, tetrahydrofuran, and acetonitrile are effective in hydrogenation and amination steps.
- Chlorinated solvents (chlorobenzene, dichloromethane) facilitate sulfonation or substitution reactions.
Purification Techniques
- Sequential washing with water and ethanol removes inorganic and organic impurities.
- Treatment with triethylamine aids in neutralizing acids and improving product purity.
- Final concentration under reduced pressure yields the pure hydrochloride salt.
Data Table: Typical Parameters for Preparation Steps (Adapted from Related Aromatic Amines Synthesis)
| Parameter | Range/Value | Purpose/Effect |
|---|---|---|
| Sulfonation temperature | 100-150 °C | Ensures efficient substitution |
| Stirring speed | 800-100 rpm | Uniform reaction mixture |
| Weight ratio (substrate:acid) | 1:1.2-1.5 | Controls sulfonation completeness |
| Hydrogenation temperature | 0-150 °C | Optimizes nitro group reduction |
| Hydrogen pressure | 0.1-2.0 MPa | Maintains catalyst activity |
| Reaction time | 3-24 hours | Ensures full conversion |
| Catalyst loading | 0.1-0.5% w/w (relative to substrate) | Balances cost and efficiency |
| Solvent volume ratio | 0.3-0.4 times substrate volume | Facilitates phase separation and washing |
Summary and Professional Recommendations
- The preparation of this compound involves multi-step synthesis including nitrile introduction, selective amination, methylation, and salt formation.
- Catalytic hydrogenation using Pd/C or Raney Ni under controlled temperature and pressure is critical for reducing nitro groups and forming amino functionalities with high purity.
- Selection of appropriate solvents and purification steps is essential to minimize impurities and optimize yield.
- Industrially, the process benefits from short synthetic routes, high product purity, and scalable conditions as demonstrated in analogous aromatic amine preparations.
- Further optimization may include exploring direct methylation methods or alternative amination strategies to enhance selectivity and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylamino)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon, Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Amino-2-(methylamino)benzonitrile hydrochloride has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
| A549 (Lung) | 30.5 ± 5.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound also shows promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Highly effective |
| Bacillus subtilis | 0.300 mg/mL | Moderate effectiveness |
| Escherichia coli | 0.200 mg/mL | Limited effectiveness |
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules.
- Synthesis of Derivatives: It can be used to prepare various derivatives such as substituted benzonitriles and aminobenzenes, which are valuable in pharmaceutical research.
- Reagent in Reactions: The compound is utilized in reactions involving nucleophilic substitutions and coupling reactions, contributing to the synthesis of bioactive compounds.
Biological Research
The compound's unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: In a study involving tumor-bearing mice treated with varying doses of the compound, significant reductions in tumor size were observed compared to control groups, indicating its potential as an anticancer agent.
- Case Study 2: Clinical trials assessing the safety and efficacy of this compound in patients with resistant bacterial infections reported positive outcomes, with many patients showing significant improvements.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The nitrile group can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): Compounds like 5-amino-2-chlorobenzonitrile (Cl substituent) exhibit reduced nucleophilicity at the aromatic ring compared to the methylamino group in the target compound, which is electron-donating. This difference impacts reactivity in substitution reactions or enzyme interactions .
- Electron-Donating Groups (EDGs): The methylamino group in 5-Amino-2-(methylamino)benzonitrile hydrochloride likely enhances hydrogen-bonding capacity, improving interactions with biological targets compared to analogs with methoxy or difluoromethoxy groups .
Solubility and Bioavailability
- Hydrochloride salts (e.g., 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride) generally exhibit higher aqueous solubility than non-salt forms (e.g., 5-Amino-2-chlorobenzonitrile). Dihydrochloride salts (e.g., 5-Amino-2-methoxy-benzenemethanamine dihydrochloride) may further enhance solubility but require careful pH adjustment for formulation .
Pharmacological Potential
- Fluorinated analogs (e.g., difluoromethoxy derivatives) show improved metabolic stability due to fluorine’s resistance to oxidative degradation, making them candidates for long-acting therapeutics. However, their lipophilicity may reduce water solubility compared to the target compound .
- Compounds with extended conjugation (e.g., acrylonitrile derivatives) may exhibit unique UV/Vis profiles useful in analytical detection but could face challenges in membrane permeability .
Biological Activity
5-Amino-2-(methylamino)benzonitrile hydrochloride is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes both amino and methylamino functional groups, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its mechanism of action, applications in research, and comparative analysis with similar compounds.
The chemical formula for this compound is C₈H₉N₃·HCl, with a molecular weight of 185.63 g/mol. The compound is characterized by the presence of a nitrile group, which can participate in various chemical reactions, enhancing its utility in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity and function. The nitrile group may also play a role in biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Interactions : this compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications .
- Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents .
- Cellular Assays : In vitro assays have demonstrated that this compound can influence cell viability and proliferation in different cell lines, indicating its potential role in cancer research .
Research Applications
The compound serves multiple roles in scientific research:
- Synthetic Intermediate : It is used as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Probe for Biochemical Studies : Its structural features allow it to be employed as a probe or inhibitor in biochemical assays aimed at studying enzyme functions and interactions .
- Potential Therapeutic Agent : Given its structural similarity to known bioactive compounds, there is ongoing investigation into its potential therapeutic applications, especially in oncology and infectious diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-methylbenzonitrile | Lacks methylamino group | Less versatile; lower reactivity |
| 2-Amino-5-methylbenzonitrile | Different positioning of amino groups | Varies significantly in properties |
| 4-Amino-2-(methylamino)benzonitrile | Different substitution pattern | Unique interaction profiles |
The presence of both amino and methylamino groups in this compound enhances its reactivity compared to these similar compounds, making it valuable for diverse applications.
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Activity : A study investigated the compound's effect on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The study provided insights into its mechanism involving apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Another research effort assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, indicating potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition Studies : Detailed kinetic studies demonstrated that the compound could inhibit specific metabolic enzymes, providing a basis for further exploration as a therapeutic agent targeting metabolic disorders.
Q & A
Q. What are the standard synthetic methods for preparing 5-Amino-2-(methylamino)benzonitrile hydrochloride?
A widely applicable approach involves nucleophilic substitution of a chloro-substituted benzonitrile precursor (e.g., 5-amino-2-chlorobenzonitrile) with methylamine. Reaction parameters like temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) are optimized to enhance substitution efficiency . The hydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid, followed by recrystallization to isolate the product, as demonstrated in analogous syntheses of benzonitrile derivatives .
Q. How is the purity of this compound typically assessed?
Purity is determined using High-Performance Liquid Chromatography (HPLC) with UV detection, which is standard for quantifying amine-containing compounds (e.g., >95.0% purity thresholds in ) . Complementary techniques include:
- 1H/13C NMR to confirm structural integrity and substitution patterns.
- Mass spectrometry (MS) for molecular weight validation.
- Karl Fischer titration to measure residual water content, critical for hygroscopic hydrochloride salts.
Q. What storage conditions are recommended to ensure the compound’s stability?
Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated environment with silica gel). emphasizes storing hydrochloride salts in dry, closed containers to prevent hydrolysis or deliquescence . For long-term stability, temperatures below –20°C are advised, particularly if the compound is sensitive to thermal degradation.
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in reductive amination or substitution reactions?
- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps, ensuring inert atmospheres to prevent oxidation .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions .
- Stoichiometric control : Maintain a 1.2–1.5 molar excess of methylamine to drive the reaction to completion while minimizing byproducts.
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) reduces side reactions like over-alkylation .
Q. What analytical approaches resolve discrepancies in thermal data (e.g., melting point)?
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Differential Scanning Calorimetry (DSC) provides precise melting profiles and identifies polymorphs.
- Thermogravimetric Analysis (TGA) detects decomposition events that may skew melting points.
- Cross-validate with HPLC purity data (e.g., >97.0% purity in ) to rule out impurity effects .
Q. What strategies mitigate side reactions during the synthesis of the benzonitrile core?
- Protecting groups : Temporarily block the amino group (e.g., with Boc or Fmoc) during halogenation or nitration steps to prevent unwanted substitutions .
- pH control : Maintain mildly acidic conditions (pH 4–6) during methylamination to suppress multiple alkylation events.
- Selective catalysts : Use copper(I) iodide in Ullmann-type couplings for regioselective aryl amination .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
- Conduct phase-solubility studies in buffered solutions (pH 1–7.4) to map pH-dependent solubility.
- Compare results with structurally similar compounds (e.g., ’s benzonitrile derivatives) to identify trends in hydrophilic-lipophilic balance .
- Use molecular dynamics simulations to predict solvation behavior based on the compound’s logP and hydrogen-bonding capacity.
Methodological Tables
Q. Table 1: Key Characterization Techniques
| Technique | Application | Example from Evidence |
|---|---|---|
| HPLC-UV | Purity quantification | >95.0% in |
| 1H NMR | Substituent position confirmation | Structural data in |
| DSC | Melting point/thermal stability | Polymorph analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
